molecular formula C22H17N3O5 B11964859 4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B11964859
M. Wt: 403.4 g/mol
InChI Key: ZQJCXEGGOSVAQP-OEAKJJBVSA-N
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Description

4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C22H17N3O5. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrobenzoyl group, a carbohydrazonoyl group, and a methylbenzoate group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-nitrobenzoyl chloride with hydrazine to form 4-nitrobenzoyl hydrazide. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbohydrazonoyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
  • 4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE
  • 4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE
  • 4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-BROMOBENZOATE

Uniqueness

4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is unique due to the presence of the methylbenzoate group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H17N3O5/c1-15-2-6-18(7-3-15)22(27)30-20-12-4-16(5-13-20)14-23-24-21(26)17-8-10-19(11-9-17)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+

InChI Key

ZQJCXEGGOSVAQP-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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